molecular formula C7H9NO3 B1438716 4-Oxo-4-(prop-2-ynylamino)butanoic acid CAS No. 342022-20-2

4-Oxo-4-(prop-2-ynylamino)butanoic acid

Cat. No. B1438716
M. Wt: 155.15 g/mol
InChI Key: CIBNICXUBAQSNE-UHFFFAOYSA-N
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Patent
US09253980B2

Procedure details

1.6 g (16 mmol) Succinic anhydride and 1.06 g (19.2 mmol) propargylamine in 10 ml tetrahydrofuran were stirred over night at room temperature whereat a solid precipitated. The reaction mixture was taken up with methyl-t-butyl ether (MTBE) and the insoluble crystals were filtered off and dried in a stream of nitrogen. 2 g (80% of theory) of the title compound were obtained which were used in the next reaction without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH2:8]([NH2:11])[C:9]#[CH:10]>O1CCCC1>[O:7]=[C:1]([NH:11][CH2:8][C:9]#[CH:10])[CH2:2][CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
the insoluble crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried in a stream of nitrogen

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)NCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.